

2-Hydroxyisobutyric acid-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Hydroxyisobutyric acid-d6

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An In-depth Technical Guide to 2-Hydroxyisobutyric acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Hydroxyisobutyric acid-d6**, a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, 2-Hydroxyisobutyric acid (2-HIBA). This document covers its fundamental properties, analytical applications, and the biological significance of the unlabeled molecule, including its metabolic pathways and role in cellular signaling.

Core Properties of 2-Hydroxyisobutyric acid-d6

2-Hydroxyisobutyric acid-d6 serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and distinct mass difference.[1]



Property	Value	Reference(s)
CAS Number	40662-45-1	[1]
Molecular Formula	C4H2D6O3	[1]
Molecular Weight	110.1 g/mol	[1]
Synonyms	Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6	[1]
Purity	≥99% deuterated forms (d1-d6)	[1]
Physical Form	Solid	[1]

Analytical Application: Quantification of 2-Hydroxyisobutyric Acid

2-Hydroxyisobutyric acid-d6 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise measurement of 2-HIBA in biological matrices.[1] This technique is essential for metabolomic studies and clinical research investigating the role of 2-HIBA in various physiological and pathological states.

Experimental Protocol: Quantification of 2-HIBA in Plasma using LC-MS/MS

This protocol is a composite methodology based on established principles of short-chain fatty acid analysis by LC-MS/MS.

1. Sample Preparation:

- Protein Precipitation: To 100 μL of plasma, add 400 μL of ice-cold acetonitrile containing a known concentration of 2-Hydroxyisobutyric acid-d6.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant for analysis.



- 2. Derivatization (Optional but recommended for improved chromatographic retention and sensitivity):
- Evaporation: Dry the supernatant under a gentle stream of nitrogen.
- Reconstitution and Derivatization: Reconstitute the dried extract in a solution containing a
 derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling
 agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pyridine.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
- Quenching: Stop the reaction by adding a quenching agent.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate 2-HIBA from other matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:



- 2-HIBA (unlabeled): Monitor the transition from the precursor ion (m/z of the deprotonated molecule or derivative) to a characteristic product ion.
- 2-Hydroxyisobutyric acid-d6 (internal standard): Monitor the corresponding transition for the deuterated standard, which will have a +6 Da shift in the precursor ion mass.
- Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Data Analysis:

Quantification: Calculate the concentration of 2-HIBA in the sample by determining the peak
area ratio of the analyte to the internal standard and comparing it to a calibration curve
prepared with known concentrations of unlabeled 2-HIBA and a fixed concentration of the
deuterated internal standard.

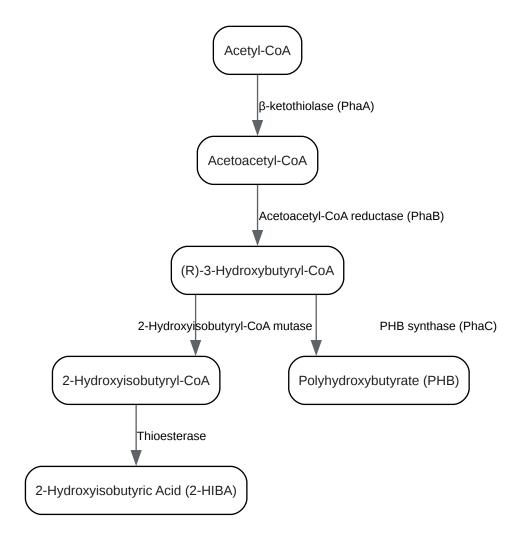
Biological Significance of 2-Hydroxyisobutyric Acid

2-HIBA is an endogenous metabolite implicated in various biological processes and is recognized as a potential biomarker for several metabolic conditions.

Biosynthesis of 2-Hydroxyisobutyric Acid

2-HIBA can be synthesized in biological systems through several pathways. A notable pathway involves the isomerization of 3-hydroxybutyryl-CoA, a common metabolite in fatty acid metabolism, to 2-hydroxyisobutyryl-CoA by the enzyme 2-hydroxyisobutyryl-CoA mutase.[2] Subsequent hydrolysis yields 2-HIBA.[2] This links the production of 2-HIBA to the well-understood polyhydroxybutyrate (PHB) metabolism.[3]





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Caption: Biosynthesis of 2-HIBA via the PHB pathway.

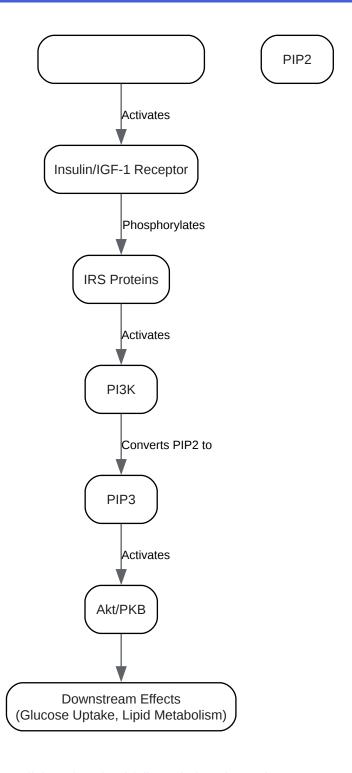
Role in Cellular Signaling

Recent studies have highlighted the role of 2-HIBA as a modulator of key signaling pathways, including the Insulin/IGF-1 and p38 MAPK pathways.[4][5]

Insulin/IGF-1 Signaling Pathway Modulation:

2-HIBA has been shown to activate the Insulin/IGF-1 signaling (IIS) pathway.[4] This pathway is crucial for regulating metabolism, growth, and longevity. Activation of this pathway by 2-HIBA can influence downstream processes such as glucose uptake and lipid metabolism.





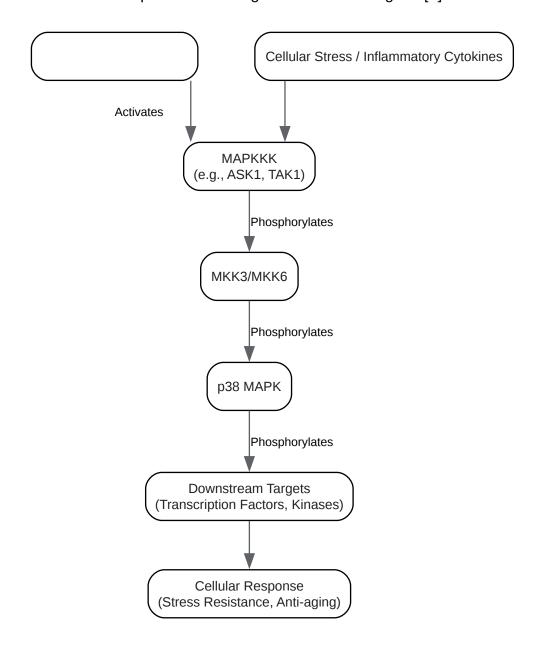
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Caption: 2-HIBA modulation of the Insulin/IGF-1 pathway.

p38 MAPK Signaling Pathway Activation:



2-HIBA can also activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway is responsive to cellular stress and inflammatory signals and plays a role in regulating processes such as apoptosis, cell differentiation, and the inflammatory response. The activation of p38 MAPK by 2-HIBA can contribute to an enhanced stress response and has been linked to increased lifespan in model organisms like C. elegans.[4]



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Caption: Activation of the p38 MAPK pathway by 2-HIBA.

Conclusion



2-Hydroxyisobutyric acid-d6 is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables the reliable quantification of endogenous 2-HIBA, a metabolite of growing interest due to its involvement in fundamental cellular signaling pathways and its association with metabolic diseases. This guide provides a foundational understanding of the technical aspects and biological context of **2-Hydroxyisobutyric acid-d6** and its unlabeled analogue, facilitating further research into its role in health and disease.

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